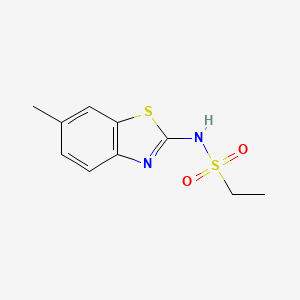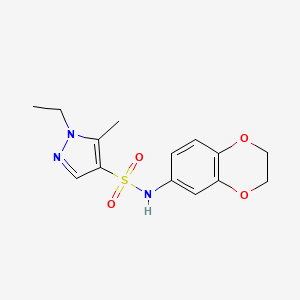![molecular formula C18H18N2O3 B5294125 5-[(3,4-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5294125.png)
5-[(3,4-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3,4-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound is also known as DMMDA-2 or 2,5-dimethoxy-4-methylamphetamine. The chemical structure of DMMDA-2 is composed of a phenoxy group, a methoxyphenyl group, and an oxadiazole ring. In recent years, DMMDA-2 has gained significant attention due to its potential therapeutic applications, and
作用机制
The mechanism of action of DMMDA-2 is not fully understood, but studies have shown that it exhibits its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Additionally, DMMDA-2 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in pain and inflammation.
Biochemical and Physiological Effects
DMMDA-2 has been shown to exhibit various biochemical and physiological effects. Studies have shown that it can reduce inflammation and pain in animal models, and it has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. Additionally, DMMDA-2 has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of DMMDA-2 is its potent anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of chronic pain and inflammation. Additionally, DMMDA-2 has been shown to exhibit anti-cancer and neuroprotective properties, making it a potential candidate for the treatment of cancer and neurodegenerative diseases. However, one of the limitations of DMMDA-2 is its potential toxicity, which needs to be further studied before it can be used in clinical settings.
未来方向
There are several future directions for research on DMMDA-2. One of the main areas of research is to further study its mechanism of action and explore its potential therapeutic applications. Additionally, more studies are needed to determine the optimal dosage and administration of DMMDA-2 for different diseases. Furthermore, future research should focus on developing new synthesis methods for DMMDA-2 and exploring its potential applications in other fields of scientific research, such as material science and nanotechnology.
Conclusion
In conclusion, DMMDA-2 is a chemical compound that has gained significant attention due to its potential therapeutic applications. It exhibits potent anti-inflammatory and analgesic effects, and has also been shown to exhibit anti-cancer and neuroprotective properties. While there are still limitations to its use, further research on DMMDA-2 is needed to fully understand its potential applications and develop new synthesis methods.
合成方法
DMMDA-2 can be synthesized using various methods, with the most common approach being the reaction of 3,4-dimethylphenol with 3-methoxybenzaldehyde in the presence of sodium hydride and 1,2,4-oxadiazole-5-carboxylic acid chloride. The reaction results in the formation of DMMDA-2 as a white solid that can be purified using column chromatography.
科学研究应用
DMMDA-2 has been studied for its potential applications in various fields of scientific research. One of the most promising areas is its use as a potential therapeutic agent for the treatment of various diseases. Studies have shown that DMMDA-2 exhibits potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, DMMDA-2 has been shown to exhibit anti-cancer properties, making it a potential candidate for cancer treatment.
属性
IUPAC Name |
5-[(3,4-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-7-8-16(9-13(12)2)22-11-17-19-18(20-23-17)14-5-4-6-15(10-14)21-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDWXAQVVKYLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methoxyacetamide](/img/structure/B5294045.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5294051.png)
![2-({2-ethoxy-4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5294056.png)
![5-[(sec-butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5294069.png)
![7-(3-chloro-4-fluorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5294081.png)

![1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one](/img/structure/B5294095.png)
![methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5294101.png)
![2,2-dimethyl-3-(methyl{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}amino)propan-1-ol](/img/structure/B5294118.png)


![2-(2-furyl)-5-[4-(2-thienylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B5294133.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5294139.png)
